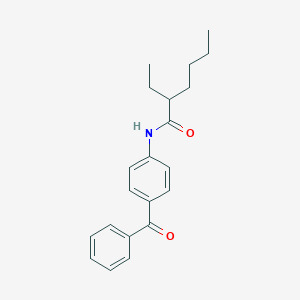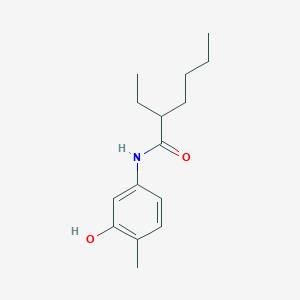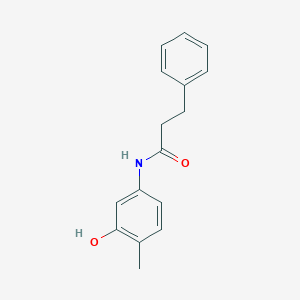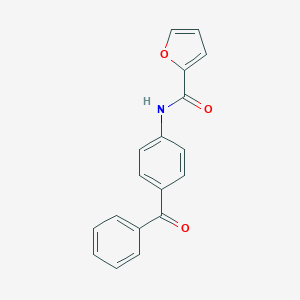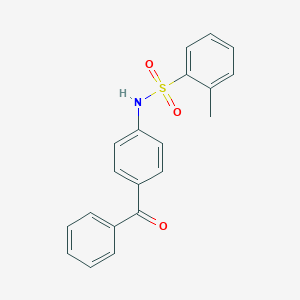
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, also known as DMTB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DMTB belongs to the class of benzamide compounds and has been shown to have an impact on various physiological and biochemical processes in the body.
作用機序
The mechanism of action of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is believed to act on various receptors in the body such as the dopamine D2 receptor and the sigma-1 receptor. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have an impact on the release of dopamine in the brain, which is believed to be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to have an impact on the release of dopamine in the brain, which is believed to be responsible for its potential therapeutic effects in neurological disorders. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has also been shown to have anti-tumor properties and has been studied for its potential use in the treatment of cancer.
実験室実験の利点と制限
One advantage of using 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potential therapeutic properties. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have an impact on various physiological and biochemical processes in the body, making it a potentially useful compound for studying the effects of these processes. However, one limitation of using 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potential toxicity. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide. One area of research could be the development of new therapeutic treatments for neurological disorders such as Parkinson's disease. Another area of research could be the development of new anti-tumor treatments for cancer. Additionally, further research could be done to better understand the mechanism of action of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide and its potential impact on other physiological and biochemical processes in the body.
Conclusion:
In conclusion, 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have an impact on various physiological and biochemical processes in the body, making it a potentially useful compound for studying the effects of these processes. While there are limitations to its use in lab experiments, there are many potential future directions for the study of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, including the development of new therapeutic treatments for neurological disorders and cancer.
合成法
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide can be synthesized through a process known as reductive amination. This process involves the reaction of 1,2,3,4-tetrahydro-1-naphthaldehyde with 3,4-dimethylbenzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, which can be purified through various methods such as column chromatography or recrystallization.
科学的研究の応用
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have an impact on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
特性
製品名 |
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide |
|---|---|
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC名 |
3,4-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C19H21NO/c1-13-10-11-16(12-14(13)2)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,10-12,18H,5,7,9H2,1-2H3,(H,20,21) |
InChIキー |
IFFHVZLCJXUPLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
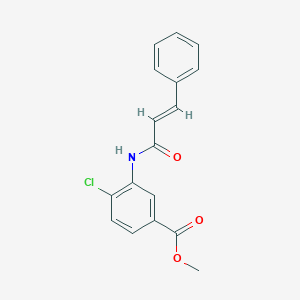
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
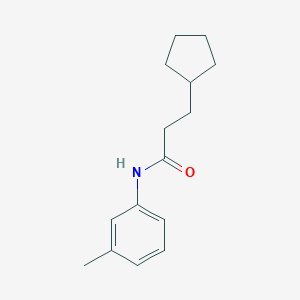

![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
